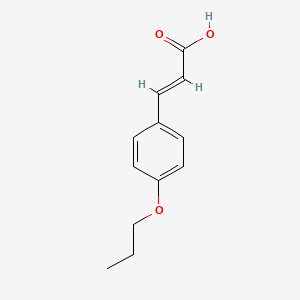

4-Propoxycinnamic acid

描述

The exact mass of the compound 3-(4-Propoxyphenyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(4-propoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYNDSOJMSGRQV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69033-81-4 | |

| Record name | 4-Propoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Propoxycinnamic Acid from 4-Hydroxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-propoxycinnamic acid from 4-hydroxycinnamic acid, a conversion of significant interest in medicinal chemistry and materials science. This document details the underlying synthetic methodology, presents key quantitative data, and outlines a detailed experimental protocol. Furthermore, it visualizes the synthetic workflow and a relevant biological signaling pathway, offering a multi-faceted resource for professionals in the field.

Introduction

This compound, a derivative of the naturally occurring phenolic compound 4-hydroxycinnamic acid (also known as p-coumaric acid), is a molecule of interest for various applications, including as a building block in the synthesis of bioactive molecules and advanced polymers. The propoxy modification alters the lipophilicity and other physicochemical properties of the parent molecule, potentially enhancing its biological activity or modifying its material characteristics. The most common and efficient method for this transformation is the Williamson ether synthesis, a robust and versatile SN2 reaction.

Synthetic Methodology: The Williamson Ether Synthesis

The conversion of 4-hydroxycinnamic acid to this compound is achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4-hydroxycinnamic acid to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). This results in the formation of an ether linkage and a salt byproduct.

The general reaction scheme is as follows:

Key factors influencing the success of this synthesis include the choice of base, solvent, reaction temperature, and the nature of the propyl halide. A strong base is required to sufficiently deprotonate the phenolic hydroxyl group. Aprotic polar solvents are generally preferred to solvate the cation of the base without interfering with the nucleophilic attack of the phenoxide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, the final product, and a typical reaction.

| Parameter | 4-Hydroxycinnamic Acid (p-Coumaric Acid) | This compound |

| Molecular Formula | C₉H₈O₃ | C₁₂H₁₄O₃ |

| Molecular Weight | 164.16 g/mol | 206.24 g/mol |

| Melting Point | 214-217 °C | 168-172 °C |

| Typical Reaction Yield | - | > 90% (estimated) |

Spectroscopic Data for this compound:

| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 7.69 (d, 1H, J=15.9 Hz) | 172.5 (C=O) |

| 7.47 (d, 2H, J=8.7 Hz) | 160.8 (C-OPr) |

| 6.90 (d, 2H, J=8.7 Hz) | 145.1 (=CH) |

| 6.28 (d, 1H, J=15.9 Hz) | 129.8 (Ar-CH) |

| 3.96 (t, 2H, J=6.6 Hz) | 127.3 (Ar-C) |

| 1.83 (m, 2H) | 115.6 (=CH) |

| 1.05 (t, 3H, J=7.4 Hz) | 114.9 (Ar-CH) |

| 70.0 (O-CH₂) | |

| 22.5 (CH₂) | |

| 10.5 (CH₃) |

Note: The yield is an estimate based on typical Williamson ether syntheses and may vary depending on the specific reaction conditions and scale.

Detailed Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound from 4-hydroxycinnamic acid via Williamson ether synthesis.

Materials:

-

4-Hydroxycinnamic acid

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (B3395972), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxycinnamic acid (10.0 g, 60.9 mmol) and anhydrous potassium carbonate (16.8 g, 121.8 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (8.3 mL, 91.4 mmol) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Dissolve the crude solid in 150 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound as a white solid.

-

Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Cinnamic Acid Derivatives and the NF-κB Signaling Pathway

Cinnamic acid and its derivatives have been shown to exhibit anti-inflammatory properties, in part by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5][6] This pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. The following diagram illustrates a simplified representation of this interaction.

Caption: Inhibition of the NF-κB signaling pathway by alkoxy-cinnamic acids.

Conclusion

The synthesis of this compound from 4-hydroxycinnamic acid via the Williamson ether synthesis is a straightforward and efficient method. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to perform this synthesis, including a detailed experimental protocol and key quantitative data. The provided visualizations of the synthetic workflow and the interaction with the NF-κB signaling pathway offer additional context and a deeper understanding of the chemical and biological relevance of this compound. Further research into the specific biological activities of this compound is warranted to fully explore its potential in various therapeutic areas.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Propoxycinnamic Acid: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propoxycinnamic acid, a derivative of the widely studied cinnamic acid scaffold, presents a molecule of interest for a range of scientific investigations, from materials science to drug discovery. Its structural features, combining a carboxylic acid, a phenyl ring, and a propoxy substitution, suggest a unique profile of physicochemical and biological properties. This technical guide provides an in-depth overview of this compound, consolidating available data on its physicochemical characteristics, a detailed experimental protocol for its synthesis via the Knoevenagel condensation, and an exploration of its potential biological activities, with a focus on plausible signaling pathway interactions. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following tables summarize the key quantitative data available for this compound. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [BOC Sciences, PubChem][1][2] |

| Molecular Weight | 206.24 g/mol | [BOC Sciences][1] |

| Appearance | White to orange to green powder to crystal | [Tokyo Chemical Industry][3] |

| IUPAC Name | (2E)-3-(4-propoxyphenyl)prop-2-enoic acid | [BOC Sciences][1] |

| CAS Number | 69033-81-4 | [BOC Sciences, Immunomart][1][4] |

Table 2: Thermal and Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 168 °C | [Tokyo Chemical Industry][3] |

| Boiling Point | 364.8 °C at 760 mmHg | [BOC Sciences][1] |

| Density | 1.132 g/cm³ | [BOC Sciences][1] |

Table 3: Solubility and Partitioning Behavior of this compound

| Property | Value | Notes |

| Solubility | Data not experimentally determined. Expected to have low solubility in water and higher solubility in organic solvents such as ethanol (B145695), methanol, DMSO, and acetone. | Inferences based on the structure and data for related compounds like 4-methoxycinnamic acid.[5][6] |

| pKa | ~4.60 (Predicted) | This predicted value suggests it is a weak acid, similar to other cinnamic acid derivatives.[7] Experimental determination is recommended for precise applications. |

| LogP | 2.7 (Computed XLogP3) | Indicates a moderate level of lipophilicity, suggesting reasonable membrane permeability.[2] |

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a robust and widely employed method for the synthesis of cinnamic acids and their derivatives. The following protocol is adapted from established procedures for similar compounds and is expected to provide a good yield of this compound.[8]

Reaction Scheme:

Materials:

-

Malonic acid

-

Pyridine (B92270) (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of anhydrous pyridine.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl). This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining salts.

-

Purification: Recrystallize the crude this compound from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Safety Precautions: Pyridine and piperidine are toxic and have strong odors. This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the propyl group. The coupling constant between the vinylic protons (typically around 16 Hz) will confirm the trans configuration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the carbons of the propoxy group.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1625-1640 cm⁻¹), and C-O stretching of the ether linkage.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of this compound (206.24).

Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways modulated by this compound are limited, its structural similarity to other well-researched cinnamic acid derivatives provides a strong basis for hypothesizing its potential biological activities and mechanisms of action.

Potential Anti-Inflammatory Activity via NF-κB and MAPK Signaling Pathways

Numerous studies have demonstrated the anti-inflammatory properties of cinnamic acid derivatives, such as p-coumaric acid and ferulic acid.[9] These effects are often attributed to the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the phosphorylation and degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is plausible that this compound could inhibit this pathway by preventing the degradation of IκB or by inhibiting the nuclear translocation of NF-κB.

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are key signaling molecules involved in cellular responses to a variety of external stimuli, including inflammatory cytokines. The activation of these kinases often leads to the production of pro-inflammatory mediators. Related cinnamic acid derivatives have been shown to inhibit the phosphorylation of these MAP kinases, thereby downregulating the inflammatory response.

The following diagram illustrates a plausible workflow for investigating the anti-inflammatory effects of this compound.

Potential Antimalarial Activity

Derivatives of this compound have been identified as having significant antimalarial activity.[1] While the precise mechanism of action has not been fully elucidated for this specific compound, cinnamic acid derivatives, in general, are thought to exert their antimalarial effects through various mechanisms. One proposed mechanism is the inhibition of lactate (B86563) transport in the parasite, which is crucial for its energy metabolism.[4] Another potential target is the inhibition of hemozoin formation, a detoxification process essential for the survival of the malaria parasite within red blood cells.

The following diagram illustrates the logical relationship in the proposed antimalarial mechanism of cinnamic acid derivatives.

Conclusion

This compound is a compound with a well-defined chemical structure and a range of predictable and potentially valuable physicochemical and biological properties. This technical guide provides a consolidated resource for researchers, summarizing its known characteristics and offering detailed protocols for its synthesis and characterization. The exploration of its potential anti-inflammatory and antimalarial activities, guided by the understanding of related cinnamic acid derivatives, opens promising avenues for future research and drug development. The experimental workflows and signaling pathway diagrams presented herein are intended to facilitate the design of robust scientific investigations into the therapeutic potential of this intriguing molecule. Further experimental validation of its predicted properties and biological activities is warranted to fully elucidate its scientific and therapeutic value.

References

- 1. Effects of cinnamic acid derivatives on in vitro growth of Plasmodium falciparum and on the permeability of the membrane of malaria-infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of novel anti-malarial agents. Part 2: cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cinnamic Acid Conjugates in the Rescuing and Repurposing of Classical Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Propoxycinnamic Acid: A Technical Guide for Researchers

Introduction

4-Propoxycinnamic acid, a derivative of cinnamic acid, is a molecule of significant interest in the field of medicinal chemistry and drug development. It has been identified as a valuable scaffold in the synthesis of novel therapeutic agents, particularly in the pursuit of new anti-malarial treatments. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key experimental protocols relevant to its application in research.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 69033-81-4 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | |

| Synonyms | (2E)-3-(4-Propoxyphenyl)acrylic acid, 3-(4-Propoxyphenyl)acrylic acid | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |

Synthesis of this compound

The synthesis of this compound can be achieved through the Knoevenagel condensation reaction. This method involves the reaction of 4-propoxybenzaldehyde (B1265824) with malonic acid in the presence of a base, followed by decarboxylation.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from general methods for the synthesis of cinnamic acid derivatives.[2][3][4][5][6]

Materials:

-

4-propoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold dilute hydrochloric acid. This will precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis workflow for this compound via Knoevenagel condensation.

Applications in Drug Development

This compound has emerged as a key structural motif in the development of novel anti-malarial agents.[7] It serves as a foundational component for the synthesis of more complex molecules designed to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[8]

Experimental Protocol: In Vitro Anti-malarial Activity Assay

This protocol outlines a common method for assessing the efficacy of compounds like this compound derivatives against the asexual blood stages of Plasmodium falciparum.[9][10][11][12][13][14][15]

Materials:

-

Plasmodium falciparum culture (e.g., 3D7 or W2 strain)

-

Human erythrocytes (O+)

-

RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

Test compound (e.g., a derivative of this compound) dissolved in DMSO

-

96-well microplates

-

SYBR Green I or other DNA intercalating dye

-

Fluorescence plate reader

-

Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂)

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in supplemented RPMI 1640 medium at 37°C in a controlled atmosphere.

-

Drug Dilution: Prepare a series of dilutions of the test compound in culture medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).

-

Infection: Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well of the 96-well plate containing the drug dilutions.

-

Incubation: Incubate the plates for 72 hours under the standard culture conditions.

-

Growth Inhibition Assay:

-

Lyse the red blood cells and add a DNA-intercalating dye (e.g., SYBR Green I) that fluoresces upon binding to parasite DNA.

-

Measure the fluorescence intensity using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA, and thus, parasite growth.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.

-

Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Workflow for in vitro anti-malarial activity assay.

Mechanism of Action and Signaling Pathways

While derivatives of this compound have shown promising anti-malarial activity, the specific molecular targets and signaling pathways they modulate within the Plasmodium parasite are not yet fully elucidated. Cinnamic acid derivatives, in general, are known to affect membrane permeability and inhibit monocarboxylate transport, which could disrupt the parasite's metabolism.[8] Further research is required to delineate the precise mechanism of action for this class of compounds.

Conclusion

This compound is a versatile building block in medicinal chemistry with demonstrated potential in the development of new anti-malarial drugs. The synthetic route via Knoevenagel condensation is well-established, and standardized in vitro assays are available to evaluate the efficacy of its derivatives. Future research should focus on elucidating the specific mechanism of action and identifying the molecular targets of these compounds to further optimize their therapeutic potential.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationships of novel anti-malarial agents. Part 3: N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of cinnamic acid derivatives on in vitro growth of Plasmodium falciparum and on the permeability of the membrane of malaria-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mmv.org [mmv.org]

- 10. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Growth Inhibition and Additive Effect to Antimalarial Drugs of Brucea javanica Extracts on Asexual Blood-Stage Plasmodium falciparum [mdpi.com]

- 14. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 4-Propoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Propoxycinnamic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from known data for analogous compounds such as 4-methoxycinnamic acid and other substituted cinnamic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.05 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |

| ~1.85 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| ~3.95 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |

| ~6.30 | Doublet | 1H | Ar-CH=CH -COOH |

| ~6.90 | Doublet | 2H | Aromatic H (ortho to -OPr) |

| ~7.50 | Doublet | 2H | Aromatic H (meta to -OPr) |

| ~7.75 | Doublet | 1H | Ar-CH =CH-COOH |

| ~12.0 (broad) | Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| ~10.5 | -O-CH₂-CH₂-CH₃ |

| ~22.5 | -O-CH₂-CH₂ -CH₃ |

| ~70.0 | -O-CH₂ -CH₂-CH₃ |

| ~115.0 | Aromatic C (ortho to -OPr) |

| ~116.0 | Ar-CH=CH -COOH |

| ~127.0 | Aromatic C (ipso, attached to vinyl) |

| ~130.0 | Aromatic C (meta to -OPr) |

| ~146.0 | Ar-CH =CH-COOH |

| ~162.0 | Aromatic C (ipso, attached to -OPr) |

| ~172.0 | -C OOH |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1685 | Strong | C=O stretch (Carboxylic Acid, conjugated) |

| ~1625 | Strong | C=C stretch (Alkene, conjugated) |

| ~1600, ~1510 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~980 | Strong | =C-H bend (trans-Alkene, out-of-plane) |

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Fragment Ion |

| 206 | [M]⁺ (Molecular Ion) |

| 163 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 147 | [M - COOH - H]⁺ |

| 135 | [M - C₃H₇O]⁺ |

| 119 | [M - COOH - C₂H₄]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). The acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: The acquired FID is processed using Fourier transformation to obtain the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

-

Ionization: For a volatile compound like this compound (or its derivatized form), Electron Ionization (EI) is a common technique. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Mandatory Visualization

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Predicted mass spectral fragmentation pathway for this compound.

An In-depth Technical Guide to the Solubility of 4-Propoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-propoxycinnamic acid in a range of common solvents. The solubility of a compound is an intrinsic property that is highly dependent on the solvent, temperature, and the crystalline form of the solute. For cinnamic acid derivatives, the introduction of a propoxy group to the phenyl ring is expected to increase its lipophilicity compared to cinnamic acid, suggesting a higher solubility in nonpolar organic solvents and lower solubility in water. However, empirical determination is essential for accurate formulation and process development.

In the absence of specific data for this compound, researchers can refer to solubility data of structurally similar compounds, such as 4-methoxycinnamic acid and 4-methylcinnamic acid, for preliminary estimations. For instance, 4-methoxycinnamic acid is reported to be soluble in dimethyl sulfoxide (B87167) and methanol. It is crucial to note that such data should be used with caution, as small structural changes can significantly impact solubility.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and commonly used technique to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[1]

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specified temperature.

Materials:

-

This compound (solid, of known purity)

-

Solvent of interest (e.g., water, ethanol, acetone, dimethyl sulfoxide)

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the liquid phase, centrifuge the sample at a high speed.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Analysis:

-

HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Analyze the sample to determine the concentration of this compound. A pre-established calibration curve of known concentrations of this compound versus detector response is required.

-

UV-Vis Spectrophotometry: If this compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. A calibration curve of absorbance versus known concentrations of this compound in the chosen solvent must be prepared. The filtered saturated solution is diluted appropriately and its absorbance is measured.

-

-

Calculation: The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

General Biological Relevance of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are known to exhibit a variety of biological activities. While a specific signaling pathway for this compound is not well-documented in publicly available literature, the general class of hydroxycinnamic acids has been studied for its potential health benefits, including antioxidant and anti-inflammatory effects. The diagram below illustrates a simplified, conceptual pathway of how a cinnamic acid derivative might exert its effects at a cellular level.

References

Crystal Structure Analysis of 4-Propoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the crystal structure analysis of 4-Propoxycinnamic acid. While a definitive published crystal structure for this compound is not currently available in open crystallographic databases, this document outlines the essential experimental protocols and data presentation standards for a thorough investigation. It includes detailed procedures for single-crystal X-ray diffraction, spectroscopic characterization (NMR, FT-IR, UV-Vis), and thermal analysis (TGA/DSC). To provide a contextual framework, representative crystallographic data from the closely related 4-Methoxycinnamic acid is presented. This guide is intended to serve as a practical resource for researchers undertaking the synthesis, characterization, and analysis of this compound and its derivatives.

Introduction

This compound is a derivative of cinnamic acid, a class of organic compounds widely found in the plant kingdom that plays a significant role in various biological processes.[1] Cinnamic acid and its derivatives are of great interest in the pharmaceutical, cosmetic, and food industries.[1] The solid-state structure of these compounds is crucial as it influences key physical properties such as solubility, stability, and bioavailability.[2] Crystal structure analysis provides precise information about the three-dimensional arrangement of molecules and intermolecular interactions within a crystal lattice.

This guide details the necessary steps to perform a comprehensive analysis of the crystal structure of this compound, from crystal growth to detailed characterization.

Crystallographic Analysis

The primary technique for determining the precise atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD).

Representative Crystallographic Data

As of the date of this publication, specific crystallographic data for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the data for the structurally analogous compound, 4-Methoxycinnamic acid, provides a valuable reference for the expected parameters.

Table 1: Representative Crystallographic Data for 4-Methoxycinnamic Acid

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₀O₃ |

| Formula Weight | 178.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.339(3) |

| b (Å) | 5.9230(10) |

| c (Å) | 7.9130(10) |

| α (°) | 90 |

| β (°) | 100.32(2) |

| γ (°) | 90 |

| Volume (ų) | 798.8(2) |

| Z | 4 |

| Temperature (K) | Not Reported |

Data obtained for 4-Methoxycinnamic acid from PubChem CID 699414 and associated crystallographic data.[1][3]

Experimental Protocols

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

-

Protocol: Slow Evaporation

-

Dissolve this compound in a suitable solvent (e.g., ethanol (B145695), methanol, acetone, or a solvent mixture) at a slightly elevated temperature to achieve a saturated or near-saturated solution.

-

Filter the warm solution to eliminate any particulate impurities.

-

Transfer the solution to a clean vial and cover it with a perforated cap or film to permit slow solvent evaporation.

-

Allow the vial to stand undisturbed at a constant temperature for several days to weeks.

-

Harvest well-formed single crystals from the solution once they have reached a suitable size (typically 0.1-0.3 mm).

-

This protocol outlines the general procedure for SCXRD data collection and structure solution.

-

Protocol: SCXRD Analysis

-

Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head using a suitable cryo-oil.

-

Data Collection: Place the mounted crystal on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound before proceeding with crystallographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | ¹H NMR | ¹³C NMR | | :---------------------------------------- | :------------------------------------------ | | Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) | | -COOH | ~12.0 - 13.0 (s, br) | C=O | ~168 | | Ar-H | ~7.6 (d) | C-α (vinylic) | ~118 | | Ar-H | ~6.9 (d) | C-β (vinylic) | ~145 | | -CH= (vinylic) | ~7.7 (d) | C-Ar (ipso, -O) | ~160 | | -CH= (vinylic) | ~6.4 (d) | C-Ar (ipso, -C=) | ~127 | | -O-CH₂- | ~4.0 (t) | C-Ar | ~130 | | -CH₂- | ~1.8 (m) | C-Ar | ~115 | | -CH₃ | ~1.0 (t) | -O-CH₂- | ~70 | | | | -CH₂- | ~22 | | | | -CH₃ | ~10 | Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

-

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |

| C=C (Alkene) | 1650 - 1600 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Ether & Acid) | 1320 - 1000 | Stretching |

-

Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Press a portion of the powder in a pellet press to form a thin, transparent disc.

-

Data Acquisition: Record the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted.[4]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated system of the molecule.

-

Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer with the solvent as a reference. The wavelength of maximum absorbance (λmax) should be determined.[1]

-

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of the compound.

Table 4: Expected Thermal Analysis Data for this compound

| Parameter | Expected Range | Technique | Information Provided |

|---|---|---|---|

| Melting Point (Tₘ) | 100 - 150 °C | DSC | Temperature of solid-to-liquid phase transition. |

| Decomposition Onset (Tₒ) | > 200 °C | TGA | Temperature at which significant weight loss begins. |

| Residue at 600 °C (in N₂) | < 10% | TGA | Amount of non-volatile material remaining. |

-

Protocol: TGA/DSC Analysis

-

Sample Preparation: Place a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum).

-

Data Acquisition:

-

TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.[5]

-

DSC: Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow into or out of the sample relative to a reference.

-

-

Potential Biological Significance and Signaling Pathways

Cinnamic acid derivatives have been investigated for a variety of biological activities, including anti-malarial properties. While the specific signaling pathways for this compound are not well-defined, related compounds are known to interact with various cellular targets. The diagram below illustrates a hypothetical signaling pathway where a cinnamic acid derivative might exert its effects.

Conclusion

This technical guide provides a robust framework for the comprehensive crystal structure analysis and characterization of this compound. By following the detailed experimental protocols for crystal growth, single-crystal X-ray diffraction, spectroscopic analysis, and thermal analysis, researchers can obtain a complete and accurate understanding of the solid-state properties of this compound. While specific crystallographic data for this compound is not yet publicly available, the methodologies and comparative data presented herein offer a clear path forward for its investigation, which is essential for its potential applications in drug development and materials science.

References

The Biological Versatility of 4-Propoxycinnamic Acid Derivatives: A Technical Guide for Researchers

An In-depth Exploration of the Therapeutic Potential of 4-Propoxycinnamic Acid Derivatives, Covering Anticancer, Anti-inflammatory, Antimicrobial, and Antioxidant Activities.

Introduction

Cinnamic acid and its derivatives have long been a subject of intense scientific scrutiny, owing to their wide-ranging pharmacological activities. Among these, this compound derivatives are emerging as a promising class of compounds with significant therapeutic potential. The introduction of a propoxy group at the para-position of the cinnamic acid backbone can modulate the molecule's lipophilicity and electronic properties, thereby influencing its biological activity. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental methodologies, and a visual representation of relevant biological pathways.

Biological Activities of this compound Derivatives

The biological effects of this compound derivatives are diverse, with current research highlighting their potential in several key therapeutic areas.

Anticancer Activity

While extensive quantitative data for a broad range of this compound derivatives is still emerging, studies on related cinnamic acid compounds suggest a promising potential for anticancer applications. The cytotoxic effects are often evaluated using cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). The primary mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives are being investigated for their ability to modulate inflammatory responses. A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions[1].

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Cinnamic acid derivatives have shown activity against a spectrum of pathogens. The antimicrobial efficacy of this compound derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacteria and fungi.

A notable study has highlighted the anti-malarial potential of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides. One derivative, in particular, demonstrated a potent IC50 value of 120 nM against Plasmodium falciparum.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a well-established area of research. The ability of this compound derivatives to scavenge free radicals is a key aspect of their potential therapeutic value. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to quantify this activity, with results expressed as IC50 values.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound derivatives and some closely related cinnamic acid analogues for comparative purposes.

Table 1: Anticancer Activity of Cinnamic Acid Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) |

| Data for this compound Derivatives is currently limited in publicly available literature. | ||

| Related Cinnamic Acid Derivatives for Context | ||

| Cinnamic Acid Amide (Compound 5)[2] | A-549 (Lung) | 10.36[2] |

| Methyl-substituted Cinnamic Amides (Compounds 1, 5, 9)[2] | A-549 (Lung) | 10.36 - 11.38[2] |

| Cinnamic Acid Amides (various)[2] | A-549 (Lung) | 10 - 18[2] |

Table 2: Anti-inflammatory Activity of Cinnamic Acid Derivatives

| Derivative | Assay | IC50 / % Inhibition |

| Data for this compound Derivatives is currently limited in publicly available literature. | ||

| Related Cinnamic Acid Derivatives for Context | ||

| Dihydrocaffeoyltyramine | NO Production Inhibition in LPS-stimulated RAW 264.7 cells | IC50 ~2-50 µM[3] |

| Feruloyltyramine | NO Production Inhibition in LPS-stimulated RAW 264.7 cells | IC50 ~2-50 µM[3] |

Table 3: Antimicrobial Activity of this compound and Other Cinnamic Acid Derivatives

| Derivative | Test Organism | MIC (µg/mL) |

| N-(4-(4-trifluoromethylphenylacetylamino)-3-benzoylphenyl)-4-propoxycinnamic acid amide (6j) | Plasmodium falciparum | 0.047 (IC50) |

| Related Cinnamic Acid Derivatives for Context | ||

| 4-Methoxycinnamic acid | Various bacteria and fungi | 50.4 - 449 µM[4] |

| Cinnamic Acid | S. aureus | >740[4] |

| Cinnamic Acid | S. epidermidis | 2048 - 4096[4] |

| p-Coumaric Acid | S. epidermidis | 2048 - 4096[4] |

| Ferulic Acid | S. epidermidis | 2048 - 4096[4] |

Table 4: Antioxidant Activity of Cinnamic Acid Derivatives

| Derivative | Assay | IC50 (µg/mL) |

| Data for this compound Derivatives is currently limited in publicly available literature. | ||

| Related Cinnamic Acid Derivatives for Context | ||

| Ferulic Acid | DPPH Radical Scavenging | 9.9 ± 0.7[5] |

| Caffeic Acid | DPPH Radical Scavenging | 5.9 ± 0.4[5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the key biological assays cited in this guide.

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acids.

Materials:

-

Malonic acid

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

-

Add a catalytic amount of piperidine and a larger amount of pyridine (as a base and solvent).

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated HCl.

-

The precipitated crude this compound is collected by vacuum filtration.

-

The crude product is washed with cold water to remove any remaining pyridine hydrochloride.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

The final product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Incubate for 24, 48, or 72 hours.[6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite (B80452).[8]

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

96-well plates

-

This compound derivatives

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.[8]

-

Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.[8]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

96-well microtiter plates

-

This compound derivatives

-

Spectrophotometer

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism in the broth medium, adjusted to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

-

Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in the 96-well plate containing the broth medium.[9]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density with a microplate reader.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

This compound derivatives

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. For the assay, dilute the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare various concentrations of the this compound derivatives in the same solvent.

-

Reaction: Add a defined volume of the DPPH working solution to each sample concentration in a 96-well plate or cuvette.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each sample at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Structure-Activity Relationships

The biological activity of cinnamic acid derivatives is intrinsically linked to their chemical structure. For this compound derivatives, the following structural features are likely to be important:

-

The Propoxy Group: The presence of the propoxy group at the 4-position of the phenyl ring increases the lipophilicity of the molecule compared to its hydroxyl or methoxy (B1213986) counterparts. This can enhance cell membrane permeability and potentially improve bioavailability and interaction with intracellular targets.

-

The Carboxylic Acid Group: The carboxylic acid moiety can be esterified or amidated to produce a wide range of derivatives with altered pharmacokinetic and pharmacodynamic properties. Amide derivatives, for instance, have shown significant anti-malarial activity.

-

The α,β-Unsaturated Carbonyl Group: This Michael acceptor system is a reactive site and can interact with biological nucleophiles, which may contribute to the observed biological activities.

-

Substitutions on the Phenyl Ring: While the focus of this guide is on the 4-propoxy substitution, additional substitutions on the phenyl ring can further modulate the electronic and steric properties of the molecule, leading to a wide range of biological activities.

Conclusion and Future Directions

This compound derivatives represent a promising and relatively underexplored area of medicinal chemistry. The available data, particularly in the context of anti-malarial research, demonstrates their potential as potent bioactive molecules. However, to fully elucidate their therapeutic utility, further comprehensive studies are required. Future research should focus on:

-

Synthesis of a diverse library of this compound esters and amides.

-

Systematic screening of these derivatives for their anticancer, anti-inflammatory, and broad-spectrum antimicrobial activities.

-

In-depth mechanistic studies to understand the molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and in vivo efficacy studies for the most promising lead compounds.

This technical guide serves as a foundational resource to stimulate and guide future research into the exciting therapeutic potential of this compound derivatives.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of 4-Propoxycinnamic Acid: A Technical Guide for Drug Development Professionals

An In-depth Review of Preclinical Anti-Malarial Activity and Future Directions

Abstract

4-Propoxycinnamic acid has emerged as a significant scaffold in the development of novel anti-malarial agents. Research has demonstrated that derivatives of this compound exhibit potent in vitro activity against multi-drug resistant strains of Plasmodium falciparum. This technical guide provides a comprehensive overview of the therapeutic applications of this compound, with a primary focus on its anti-malarial properties. It includes a summary of key quantitative data, detailed experimental methodologies for synthesis and biological evaluation, and visualizations of the structure-activity relationship (SAR) workflow. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, known for a diverse range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] Within this class, alkoxy-substituted cinnamic acids have garnered interest for their therapeutic potential. This compound, in particular, has been identified as a key structural moiety in the development of potent anti-malarial compounds. Seminal studies have revealed that the incorporation of a 4-propoxycinnamoyl group can significantly enhance the activity of lead compounds against Plasmodium falciparum, the deadliest species of malaria parasite.[2] This guide will delve into the specifics of this anti-malarial activity, presenting the available data and methodologies to inform further research and development in this area.

Anti-Malarial Activity of this compound Derivatives

The primary therapeutic application of this compound investigated to date is in the treatment of malaria. Structure-activity relationship (SAR) studies have identified a series of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides with significant in vitro potency against the multi-drug resistant K1 strain of P. falciparum.

Quantitative Data Summary

The anti-malarial activity of a series of 5-(4-propoxycinnamoylamino)-2-(acylamino)benzophenones has been evaluated. The lead compound, 5-(4-propoxycinnamoylamino)-2-(4-tolylacetylamino)benzophenone, and its derivatives have shown promising results. The most active compound in this series, with a trifluoromethyl substituent on the phenylacetic acid moiety, exhibited an IC50 value of 120 nM.[2]

| Compound ID | Acyl Substituent at 2-amino group | P. falciparum K1 IC50 (nM) | Cytotoxicity L6 Cells IC50 (µM) | Selectivity Index (SI) |

| 6j | 4-(Trifluoromethyl)phenylacetyl | 120 | >25 | >208 |

| 6e | 4-Tolylacetyl | Not explicitly stated | Not available | Not available |

| Lead | 3-Phenylpropionyl | Significantly lower activity | Not available | Not available |

Table 1: In vitro anti-malarial activity and cytotoxicity of lead this compound derivatives. Data extracted from Wiesner et al., 2002.[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and biological evaluation of this compound derivatives, based on the available literature.

Synthesis of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic Acid Amides

The synthesis of the target compounds generally involves a multi-step process starting from commercially available materials. The following is a representative protocol for the synthesis of the amide derivatives.

Step 1: Synthesis of this compound

-

4-Hydroxybenzaldehyde is reacted with propyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like acetone (B3395972) to yield 4-propoxybenzaldehyde (B1265824).

-

The resulting 4-propoxybenzaldehyde is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base like pyridine (B92270) and a catalyst such as piperidine, followed by decarboxylation upon heating, to afford this compound.

Step 2: Amide Coupling

-

This compound is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

The activated this compound is then reacted with the appropriate 2-acylamino-5-aminobenzophenone in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a base such as triethylamine (B128534) (TEA) to yield the final N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amide.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

In Vitro Anti-Malarial Activity Assay

The anti-malarial activity is typically assessed using a [3H]hypoxanthine incorporation assay with a multi-drug resistant strain of P. falciparum (e.g., K1 strain).

-

Parasite Culture: The P. falciparum K1 strain is maintained in continuous culture in human A+ erythrocytes in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, gentamycin, and human plasma. The culture is maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Synchronization: Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.

-

Drug Susceptibility Assay:

-

A suspension of synchronized, parasitized red blood cells (1% parasitemia, 2.5% hematocrit) is added to 96-well microtiter plates containing serial dilutions of the test compounds.

-

The plates are incubated for 48 hours at 37°C in the controlled gas environment.

-

[3H]hypoxanthine is added to each well, and the plates are incubated for another 24 hours.

-

The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

In Vitro Cytotoxicity Assay

Cytotoxicity is assessed against a mammalian cell line (e.g., rat skeletal myoblasts, L6 cells) to determine the selectivity of the compounds.

-

Cell Culture: L6 cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Cytotoxicity Assay:

-

Cells are seeded in 96-well microtiter plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

The plates are incubated for 72 hours.

-

Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar blue assay.

-

-

Data Analysis: The 50% cytotoxic concentration (IC50) is calculated from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of the cytotoxicity IC50 to the anti-malarial IC50.

Signaling Pathways and Mechanism of Action

The precise molecular target of this compound derivatives in P. falciparum has not been definitively elucidated. However, studies on cinnamic acid derivatives suggest a potential mechanism of action involving the disruption of essential metabolic pathways in the parasite. Cinnamic acid derivatives have been shown to inhibit the transport of lactate (B86563), a key waste product of the parasite's energy metabolism, across the erythrocyte membrane.[1] This inhibition leads to a toxic accumulation of lactate within the parasite and a decrease in intracellular ATP levels, ultimately causing parasite death.[1]

Structure-Activity Relationship (SAR) Workflow

The development of potent this compound-based anti-malarial agents followed a systematic SAR workflow. This involved the identification of a lead compound and subsequent chemical modifications to optimize its activity and selectivity.

Future Perspectives and Conclusion

The research on this compound derivatives has established a promising scaffold for the development of new anti-malarial drugs. The high in vitro potency and selectivity of some of these compounds warrant further investigation. Future research should focus on:

-

In vivo efficacy studies: To determine the therapeutic potential of these compounds in animal models of malaria.

-

Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

-

Mechanism of action studies: To definitively identify the molecular target(s) of these compounds in P. falciparum.

-

Exploration of other therapeutic areas: While the primary focus has been on malaria, the broader biological activities of cinnamic acid derivatives suggest that this compound could be explored for other applications, such as anti-inflammatory or anti-cancer therapies, though this would require substantial new research.

References

- 1. Effects of cinnamic acid derivatives on in vitro growth of Plasmodium falciparum and on the permeability of the membrane of malaria-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of novel anti-malarial agents. Part 3: N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]